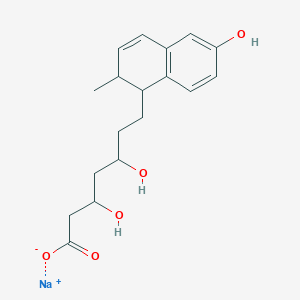
2,5-Diisocyanovaleric acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diisocyanovaleric acid methyl ester: methyl 2,5-diisocyanopentanoate , is a potent chemical compound. Its primary utility lies in the synthesis of biocompatible polyurethanes, polyureas, and related pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes:: The synthetic preparation of 2,5-diisocyanovaleric acid methyl ester involves the reaction of valeric acid with phosgene or other isocyanating agents. The resulting product is the methyl ester of 2,5-diisocyanopentanoic acid.
Reaction Conditions:: The reaction typically occurs under anhydrous conditions, and the choice of solvent and catalyst may vary. Isocyanation reactions are sensitive to moisture, so rigorous exclusion of water is essential.
Industrial Production:: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for understanding its preparation.
Análisis De Reacciones Químicas
Reactivity:: 2,5-Diisocyanovaleric acid methyl ester is highly reactive due to its isocyanate functional groups. It can participate in various reactions, including:
Addition Reactions: It readily reacts with nucleophiles (such as amines, alcohols, and water) to form urethane or urea linkages.
Polymerization: It serves as a building block for polyurethanes and polyureas.
Cyclization: Intramolecular reactions can lead to cyclic derivatives.
Nucleophiles: Amines, alcohols, and water.
Catalysts: Tin-based catalysts (e.g., dibutyltin dilaurate).
Solvents: Common organic solvents (e.g., dichloromethane, toluene).
Major Products:: The major products depend on the specific reactions and conditions. For example, reaction with an amine yields a urethane linkage, while reaction with water forms a urea linkage.
Aplicaciones Científicas De Investigación
2,5-Diisocyanovaleric acid methyl ester finds applications in:
Polymer Chemistry: As a monomer for polyurethanes and polyureas.
Biomedical Materials: Due to its biocompatibility, it contributes to medical devices and drug delivery systems.
Agrochemicals: It may play a role in pesticide formulations.
Mecanismo De Acción
The exact mechanism by which 2,5-diisocyanovaleric acid methyl ester exerts its effects remains an area of ongoing research. It likely involves interactions with cellular receptors or enzymes, leading to downstream effects.
Comparación Con Compuestos Similares
While detailed comparisons are scarce, 2,5-diisocyanovaleric acid methyl ester’s uniqueness lies in its specific structure and reactivity. Similar compounds include other isocyanates and esters used in polymer chemistry and materials science.
Propiedades
Fórmula molecular |
C8H10N2O2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
methyl 2,5-diisocyanopentanoate |
InChI |
InChI=1S/C8H10N2O2/c1-9-6-4-5-7(10-2)8(11)12-3/h7H,4-6H2,3H3 |
Clave InChI |
IARKYELRQUOOJN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CCC[N+]#[C-])[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[[3,4-Dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12065908.png)


![Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]-](/img/structure/B12065938.png)

![7-chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine](/img/structure/B12065958.png)

![2-(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12065976.png)




![Benzyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B12065997.png)
